4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline typically involves the reduction of Schiff bases. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction conditions often involve the use of solvents like methanol and temperatures ranging from 30°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another compound with methoxy and amino groups.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C10H15N3O3/c1-12(2)6-7-4-10(16-3)8(11)5-9(7)13(14)15/h4-5H,6,11H2,1-3H3 |
InChI Key |
NEDHXBYTKQNGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1[N+](=O)[O-])N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.